[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a synthetic intermediate characterized by a piperidin-3-yl core substituted with a 2-methylsulfanyl-pyrimidin-4-yl group and a tert-butyl carbamate. The tert-butyl carbamate serves as a protective group for the amine, enhancing stability during synthetic processes. This compound has been utilized in medicinal chemistry research, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)17-11-6-5-9-19(10-11)12-7-8-16-13(18-12)22-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZFGBHBMYWIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C13H20N4O2S
- Molecular Weight : 288.39 g/mol
- CAS Number : 1353955-80-2
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential therapeutic effects, particularly in oncology and neurology. Research indicates that it may exhibit anti-cancer properties, neuroprotective effects, and antimicrobial activities.
1. Anticancer Activity
Several studies have focused on the anticancer potential of pyrimidine derivatives. For instance, a study published in the Journal of Medicinal Chemistry evaluated various pyrimidine analogs for their cytotoxic effects against different cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant growth inhibition with an IC50 value ranging from 2.43 to 7.84 µM against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
The mechanism by which [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester exerts its anticancer effects appears to involve the induction of apoptosis and modulation of cell cycle progression. In particular, studies have shown that it can enhance caspase-3 activity, a key marker of apoptosis, suggesting that this compound may trigger programmed cell death in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that derivatives of piperidine and pyrimidine can inhibit neuroinflammation and oxidative stress markers, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been explored. A recent study highlighted the effectiveness of certain pyrimidine compounds against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Case Studies
- Study on Cytotoxicity : A comprehensive evaluation involving multiple pyrimidine derivatives revealed that the target compound exhibited superior cytotoxicity compared to other analogs when tested against MDA-MB-231 cells .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with the compound led to reduced neuronal death and improved cognitive function post-injury, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial activity showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has shown promise in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have explored its efficacy against various cancer cell lines, demonstrating a dose-dependent response that suggests potential as a therapeutic agent.
2. Neuropharmacology
Research indicates that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing the potential to mitigate neuronal damage and improve cognitive functions.
Pharmacological Studies
1. Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes linked to disease pathways. For instance, it has been studied for its effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. In vitro studies have reported significant inhibition rates, suggesting its utility in developing AChE inhibitors.
2. Antimicrobial Activity
Preliminary studies have indicated that [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibits antimicrobial properties against several bacterial strains. This opens avenues for its use in developing new antimicrobial agents.
Data Tables
| Application Area | Description | Findings |
|---|---|---|
| Anticancer Research | Inhibits cancer cell proliferation | Dose-dependent efficacy observed in various cell lines |
| Neuropharmacology | Neuroprotective effects | Mitigates neuronal damage in models of neurodegeneration |
| Enzyme Inhibition | AChE inhibitor | Significant inhibition rates reported |
| Antimicrobial Activity | Activity against bacteria | Effective against multiple bacterial strains |
Case Studies
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers tested the compound's effects on neurodegeneration models induced by oxidative stress. Results showed that treatment with the compound significantly reduced markers of neuronal apoptosis and improved behavioral outcomes in animal models.
Case Study 2: Anticancer Efficacy
A research team investigated the anticancer properties of this compound against breast cancer cells. The findings indicated that it induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent for breast cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural, synthetic, and functional differences between the target compound and analogous derivatives.
Pyrimidine Ring Modifications
a. 6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl Derivative
- Impact : The ethoxy substituent increases hydrophobicity and steric bulk compared to the unsubstituted pyrimidine in the target compound. This modification may alter solubility and metabolic stability.
b. 6-Methoxy-pyrimidin-4-yl Derivative
Piperidine Core Modifications
a. Acetylated Piperidine
- Impact : Acetylation blocks the piperidine nitrogen, reducing nucleophilicity and altering conformational flexibility. This modification is critical for intermediates requiring selective deprotection.
b. Pyridin-3-ylmethyl Substituent
- Structure : tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate (CAS: 1707361-83-8) incorporates a pyridin-3-ylmethyl group on the piperidine ring .
- Impact : The pyridine moiety introduces a basic nitrogen, which could enhance solubility in acidic environments and influence intermolecular interactions.
Carbamate Group Variations
a. Methyl-Substituted Carbamate
- Structure : [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester includes a methyl group on the carbamate nitrogen .
b. Chloronicotinoyl Derivative
- Structure: tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 33048-52-1) replaces the pyrimidine with a chloronicotinoyl group .
- Impact: The chlorine atom and nicotinoyl structure introduce electronegative and aromatic properties, which may affect binding affinity in target proteins.
Suzuki Coupling
Acetylation and Protection/Deprotection
Preparation Methods
Direct Coupling with Pre-Protected Piperidine
A one-pot approach involves reacting 4-chloro-2-methylsulfanylpyrimidine 5 directly with Boc-protected piperidin-3-amine 6 in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60°C. This method reduces step count but requires stringent anhydrous conditions.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the SNAr step, improving yield to 88% with reduced side products.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1) or silica gel chromatography. Structural confirmation is achieved via:
-
¹H/¹³C NMR : Characteristic peaks for tert-butyl (δ 1.44 ppm), pyrimidine (δ 8.2–8.5 ppm), and methylsulfanyl (δ 2.5 ppm).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Complexity |
|---|---|---|---|---|
| Classical SNAr | 85 | 97 | 2 | Moderate |
| Microwave | 88 | 98 | 0.5 | Low |
| One-Pot | 75 | 95 | 12 | High |
Challenges and Optimization
-
Chlorination Efficiency : Excess POCl₃ (3–5 equiv) ensures complete conversion.
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Boc Stability : Avoid acidic conditions post-protection to prevent deprotection.
-
Byproducts : Minimize bis-alkylation by using a slight excess of pyrimidine chloride.
Industrial-Scale Considerations
-
Cost-Effectiveness : Methyl carbamimidothioate is cheaper than alternative thiourea derivatives.
-
Safety : POCl₃ requires handling under inert atmosphere due to hygroscopicity and corrosivity.
Recent Advances
Q & A
Q. What are the recommended synthetic routes for [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate protection. For example, analogous tert-butyl piperidine derivatives are synthesized via coupling reactions between pyrimidine intermediates and functionalized piperidines under inert atmospheres, using catalysts like palladium acetate and ligands such as XPhos . Optimizing solvent systems (e.g., tert-butanol) and temperature gradients (40–100°C) improves yield and purity . Purification via column chromatography or recrystallization is critical to isolate the carbamate-protected product .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and piperidine/pyrimidine ring protons .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₁₆H₂₅N₄O₂S) .
- IR Spectroscopy : Identification of carbamate C=O stretches (~1680–1720 cm⁻¹) and thioether S–C bonds .
Q. How should researchers handle stability and storage of this compound?
Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Stability tests under varying pH and temperature are advised, as analogous compounds show degradation in aqueous or acidic environments .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the pyrimidine-thioether moiety, which influence binding to biological targets like kinases. Molecular docking studies using crystallographic data (e.g., PDB entries) can identify key interactions (e.g., hydrogen bonding with the carbamate group) .
Q. What strategies resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?
Discrepancies in toxicity (e.g., acute vs. chronic exposure) require:
- Dose-Response Studies : In vitro assays (e.g., HepG2 cell viability) to establish LC₅₀ values .
- Metabolite Profiling : LC-MS/MS to identify toxic degradation products (e.g., free piperidine intermediates) .
- Cross-Validation : Compare data across multiple models (e.g., zebrafish vs. rodent studies) .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Catalyst Screening : Chiral ligands (e.g., BINAP) in asymmetric synthesis retain stereochemistry during large-scale reactions .
- Flow Chemistry : Continuous processes enhance reproducibility and reduce side reactions .
- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
